molecular formula C9H7IN2O2 B1459173 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1363382-23-3

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No. B1459173
M. Wt: 302.07 g/mol
InChI Key: XOECXFXLPGIMCQ-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 . It has a molecular weight of 288.04 . It is a yellow solid .


Synthesis Analysis

The synthesis of indazole derivatives, such as 5-Iodo-1H-indazole-3-carboxylic acid, has been a topic of interest in recent years . One method involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .


Molecular Structure Analysis

The InChI code for 5-Iodo-1H-indazole-3-carboxylic acid is 1S/C8H5IN2O2/c9-4-1-2-6-5 (3-4)7 (8 (12)13)11-10-6/h1-3H, (H,10,11) (H,12,13) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, like 5-Iodo-1H-indazole-3-carboxylic acid, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Physical And Chemical Properties Analysis

5-Iodo-1H-indazole-3-carboxylic acid is a yellow solid . It has a molecular weight of 288.04 and a molecular formula of C8H5IN2O2 .

Scientific Research Applications

    Pharmacology and Medicinal Chemistry

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

    Development of Selective β 3-Adrenergic Receptor (β 3-AR) Agonist

    • A series of new 1 H-indazole compounds were designed, synthesized and evaluated as inhibitors of β 3-AR agonist .
    • The methods of application or experimental procedures involved the design and synthesis of new 1 H-indazole compounds .
    • The results or outcomes obtained showed that these compounds could act as inhibitors of β 3-AR agonist .

Future Directions

Indazole derivatives, including 5-Iodo-1H-indazole-3-carboxylic acid, are gaining more attention in medicinal chemistry, particularly as kinase inhibitors . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

properties

IUPAC Name

5-iodo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECXFXLPGIMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251402
Record name 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid

CAS RN

1363382-23-3
Record name 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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